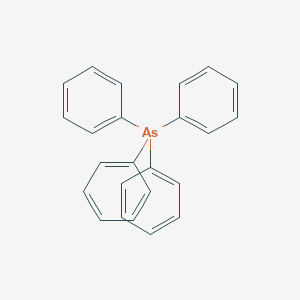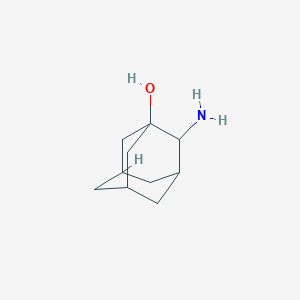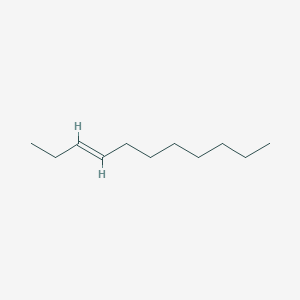
(E)-3-Undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Undecene: An Overview (E)-3-Undecene is an organic compound that belongs to the family of alkenes. It is a colorless liquid with a strong odor and is widely used in the fragrance industry. However, recent scientific research has shown that (E)-3-Undecene has potential applications in various fields, including medicine, agriculture, and materials science. Synthesis Method The most common method of synthesizing (E)-3-Undecene is through the Wittig reaction. This involves the reaction of an aldehyde with a phosphonium ylide, resulting in the formation of an alkene. The reaction is carried out under basic conditions and requires careful control of the reaction conditions to achieve high yields. Scientific Research Application (E)-3-Undecene has been the subject of extensive research in recent years due to its potential applications in various fields. In medicine, it has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal drugs. In agriculture, (E)-3-Undecene has been used as a natural insecticide, with studies showing that it is effective against a wide range of insect pests. It has also been shown to have potential applications in the field of materials science, with researchers investigating its use as a building block for the synthesis of new materials. Mechanism of Action The mechanism of action of (E)-3-Undecene is not fully understood, but it is believed to involve the disruption of cell membranes in bacteria and fungi. This leads to the leakage of cellular contents and ultimately cell death. In insects, (E)-3-Undecene is thought to interfere with their ability to detect pheromones, leading to confusion and disruption of mating behavior. Biochemical and Physiological Effects Studies have shown that (E)-3-Undecene has low toxicity and is generally safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes, and inhalation of high concentrations can lead to respiratory irritation. Advantages and Limitations for Lab Experiments The advantages of using (E)-3-Undecene in laboratory experiments include its low toxicity, ease of synthesis, and wide range of potential applications. However, its strong odor can make it difficult to work with, and its effectiveness as an insecticide can vary depending on the species being targeted. Future Directions There are many potential future directions for research on (E)-3-Undecene. These include: 1. Further investigation of its antibacterial and antifungal properties, with the aim of developing new antibiotics and antifungal drugs. 2. Development of new insecticides based on (E)-3-Undecene, with a focus on improving its effectiveness against a wider range of insect pests. 3. Investigation of its potential use as a building block for the synthesis of new materials, with a focus on developing materials with unique properties and applications. 4. Study of its potential applications in other fields, such as cosmetics and personal care products. In conclusion, (E)-3-Undecene is a versatile and promising compound that has potential applications in various fields. Its antibacterial and antifungal properties, effectiveness as an insecticide, and potential as a building block for new materials make it an exciting area of research for scientists and researchers around the world.
Aplicaciones Científicas De Investigación
Biosynthesis and Bioconversion
(E)-3-Undecene has been identified as a product of microbial biosynthesis. Specifically, a study discovered a nonheme iron oxidase in Pseudomonas that converts medium-chain fatty acids into corresponding terminal olefins, such as 1-undecene, using an oxygen-activating, nonheme iron-dependent mechanism. This finding not only provides insights into the biosynthetic origin of 1-undecene but also presents an opportunity for tailored bioconversion of renewable raw materials into medium-chain terminal olefins, which are valuable as fuels and chemical building blocks (Rui et al., 2014).
Catalytic Properties and Enzymatic Functions
Another study focused on the oxidative decarboxylation of dodecanoic acid to undecene and carbon dioxide catalyzed by UndA, a nonheme iron enzyme. The research uncovered that UndA contains a coupled dinuclear iron cluster, expanding the known repertoire of reactions catalyzed by dinuclear iron enzymes. These findings shed light on the catalytic properties and enzymatic functions related to the production of undecene, highlighting its significance in biochemical pathways and potential industrial applications (Manley et al., 2019).
Polymer Science
In the realm of polymer science, poly(10-undecene-1-ol) has been synthesized via metallocene-catalyzed polymerization, serving as precursors for potential polar macromonomers. This study emphasized the polymerizable terminal double bonds, analyzing the influence of catalyst and polymerization conditions on the polymer's properties. The research highlights the significance of (E)-3-Undecene and its derivatives in the synthesis of polymers with specific functionalities and potential applications in various industries (Schulze et al., 2010).
Propiedades
Número CAS |
1002-68-2 |
|---|---|
Nombre del producto |
(E)-3-Undecene |
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
(E)-undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+ |
Clave InChI |
SDTYFWAQLSIEBH-FNORWQNLSA-N |
SMILES isomérico |
CCCCCCC/C=C/CC |
SMILES |
CCCCCCCC=CCC |
SMILES canónico |
CCCCCCCC=CCC |
Otros números CAS |
85535-87-1 |
Pictogramas |
Flammable; Health Hazard; Environmental Hazard |
Sinónimos |
(E)-3-Undecene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



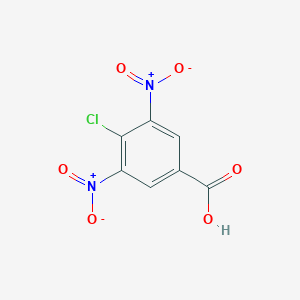
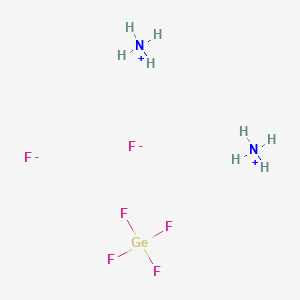
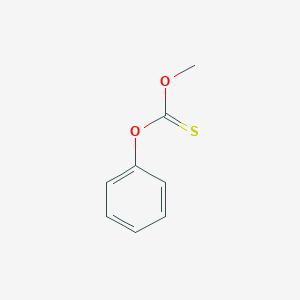
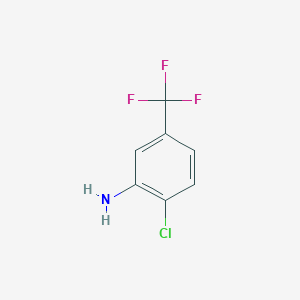
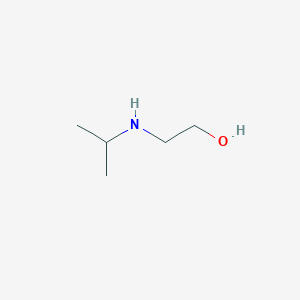
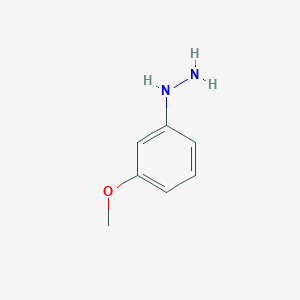
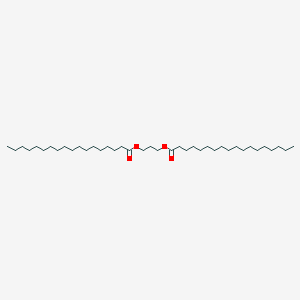
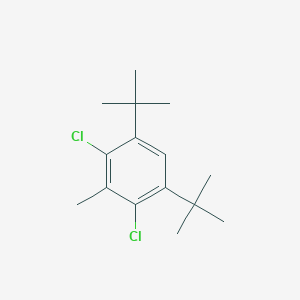
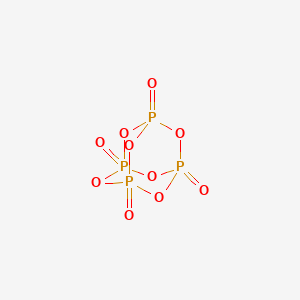
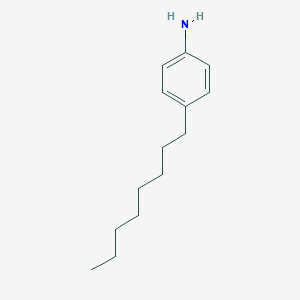
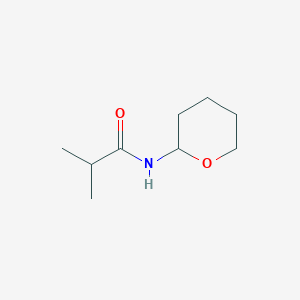
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
